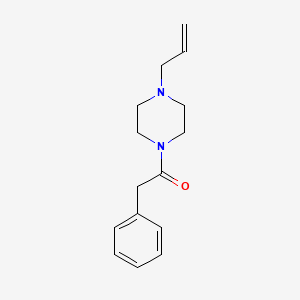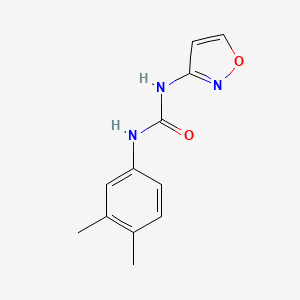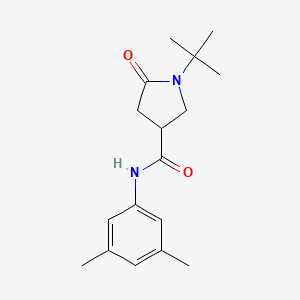
N,N-diallyl-N'-(4-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-N'-(4-ethoxyphenyl)urea, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and biting flies. In
Mécanisme D'action
The exact mechanism of action of N,N-diallyl-N'-(4-ethoxyphenyl)urea is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect and locate a host. This compound may also interfere with the insect's ability to feed or lay eggs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes in insects, as well as to alter the permeability of their cell membranes. This compound has also been shown to affect the behavior of certain insects, such as reducing their attraction to human skin.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diallyl-N'-(4-ethoxyphenyl)urea is a widely used insect repellent and has been extensively studied for its effectiveness. However, there are some limitations to its use in lab experiments. This compound can be toxic to certain species of animals, including fish and amphibians. It can also be irritating to human skin and eyes. Additionally, this compound can be difficult to work with in the lab due to its volatility and potential for oxidation.
Orientations Futures
There are a number of future directions for research on N,N-diallyl-N'-(4-ethoxyphenyl)urea. One area of interest is the development of more effective and less toxic insect repellents. There is also interest in understanding the mechanisms of action of this compound and other insect repellents in more detail. Additionally, there is interest in studying the ecological and environmental impacts of this compound and other insect repellents. Finally, there is interest in developing new methods for synthesizing this compound and other insect repellents that are more efficient and environmentally friendly.
Méthodes De Synthèse
N,N-diallyl-N'-(4-ethoxyphenyl)urea is synthesized by reacting ethoxybenzene with thionyl chloride to form 4-ethoxyphenyl chloride, which is then reacted with diethylamine to form N,N-diethyl-4-ethoxybenzeneamine. This compound is then reacted with phosgene to form N,N-diethyl-4-ethoxybenzamide, which is finally reacted with allyl chloride to form this compound.
Applications De Recherche Scientifique
N,N-diallyl-N'-(4-ethoxyphenyl)urea has been extensively studied for its insect-repellent properties. It is used in a wide range of products, including sprays, lotions, and wipes. This compound has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. It is also effective against a variety of disease-causing organisms, including the West Nile virus, malaria, and Lyme disease.
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-1,1-bis(prop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-11-17(12-5-2)15(18)16-13-7-9-14(10-8-13)19-6-3/h4-5,7-10H,1-2,6,11-12H2,3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUQXLHQCWQQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5364394.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364405.png)

![methyl [4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetate](/img/structure/B5364445.png)
![1-[3-oxo-3-(2-pyridin-2-ylpyrrolidin-1-yl)propyl]-1H-1,2,3-benzotriazole](/img/structure/B5364453.png)

![N-phenyl-5-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]-2-pyridinamine hydrochloride](/img/structure/B5364475.png)

![N-cyclopropyl-1-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5364485.png)
![N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride](/img/structure/B5364490.png)



![isopropyl 2-(4-hydroxybenzylidene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364505.png)